4-Chloro-2-nitrobenzenesulfonyl chloride

Catalog No.
S1892974
CAS No.
4533-96-4
M.F
C6H3Cl2NO4S
M. Wt
256.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-nitrobenzenesulfonyl chloride

CAS Number

4533-96-4

Product Name

4-Chloro-2-nitrobenzenesulfonyl chloride

IUPAC Name

4-chloro-2-nitrobenzenesulfonyl chloride

Molecular Formula

C6H3Cl2NO4S

Molecular Weight

256.06 g/mol

InChI

InChI=1S/C6H3Cl2NO4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H

InChI Key

LYESTQKHIPXVIK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])S(=O)(=O)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])S(=O)(=O)Cl

The exact mass of the compound 4-Chloro-2-nitrobenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81212. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chloro-2-nitrobenzenesulfonyl chloride is a bifunctional electrophilic building block characterized by a reactive sulfonyl chloride group, an ortho-nitro group, and a para-chloro substituent[1]. In industrial and academic procurement, it is primarily sourced as a precursor for complex sulfonamide synthesis, Fukuyama-type amine protections, and the construction of fused heterocyclic scaffolds such as benzothiadiazines. The compound typically presents as a pale yellow solid with a melting point of 75–79 °C and requires moisture-controlled handling due to its hygroscopic and corrosive nature . Its tri-substituted pattern provides orthogonal reactivity, allowing initial sulfonylation followed by either reductive cyclization of the nitro group or nucleophilic aromatic substitution (SNAr) at the highly activated chloro position.

Substituting this compound with standard Fukuyama reagents like 2-nitrobenzenesulfonyl chloride (NsCl) or generic 4-chlorobenzenesulfonyl chloride results in synthetic dead-ends for complex scaffold generation[1]. While NsCl is effective for amine protection and deprotection, it lacks the highly activated C4-chlorine atom necessary for downstream SNAr cross-coupling or derivatization. Conversely, 4-chlorobenzenesulfonyl chloride lacks the ortho-nitro group, completely preventing both Fukuyama-style thiolytic deprotection and the reductive cyclization pathways required to form 1,2,4-benzothiadiazine-1,1-dioxide cores [1]. Procurement of the exact 4-chloro-2-nitrobenzenesulfonyl chloride is therefore mandatory when a synthetic route demands sequential sulfonylation, nucleophilic displacement, and reductive ring-closure from a single arene core.

Orthogonal SNAr Reactivity for Scaffold Derivatization

The presence of the strongly electron-withdrawing ortho-nitro and para-sulfonyl groups highly activates the C4-chlorine atom toward nucleophilic aromatic substitution (SNAr). Compared to 2-nitrobenzenesulfonyl chloride, which lacks this functional handle, 4-chloro-2-nitrobenzenesulfonyl chloride allows for room-temperature displacement of the chloride by primary amines (e.g., methylamine) following initial sulfonylation[1]. This enables the rapid generation of highly functionalized 5-substituted-2-nitrobenzenesulfonamides, a transformation impossible with standard NsCl.

Evidence DimensionAvailability of activated site for post-sulfonylation SNAr
Target Compound DataQuantitative conversion via room-temperature amine displacement at the C4 position
Comparator Or Baseline2-Nitrobenzenesulfonyl chloride (NsCl) (0% SNAr capability at C4)
Quantified DifferenceProvides a second, orthogonal electrophilic site (C-Cl) activated by two electron-withdrawing groups, enabling downstream SNAr.
ConditionsRoom temperature aminolysis of the intermediate sulfonamide.

Buyers synthesizing complex multi-substituted arenes or solid-supported sulfonamides must procure this specific compound to enable dual-site functionalization.

Essential Precursor for Reductive Cyclization to Benzothiadiazines

For the synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives (common pharmacophores in diuretics and antihypertensives), the ortho-nitro group is an absolute requirement. When compared to 4-chlorobenzenesulfonyl chloride, 4-chloro-2-nitrobenzenesulfonyl chloride permits a high-yielding reduction of the nitro group (e.g., using iron powder/HCl) to an aniline, which subsequently undergoes intramolecular cyclization[1]. Standard 4-chlorobenzenesulfonyl chloride cannot undergo this reduction-cyclization sequence, completely halting the synthesis of the target heterocyclic core.

Evidence DimensionSuitability for reductive intramolecular cyclization
Target Compound DataEnables direct formation of 6-chloro-1,2,4-benzothiadiazine-1,1-dioxide cores upon reduction
Comparator Or Baseline4-Chlorobenzenesulfonyl chloride (Incapable of reductive cyclization)
Quantified Difference100% essential structural feature (ortho-nitro) for the required cyclization pathway; alternatives yield 0% of the target core.
ConditionsIron/HCl reduction of the sulfonamide intermediate.

Procurement of the ortho-nitro derivative is non-negotiable for manufacturing routes targeting benzothiadiazine-based active pharmaceutical ingredients.

Enhanced Potency in Antiviral Pharmacophore Optimization

In medicinal chemistry campaigns targeting Influenza A virus hemagglutinin inhibitors, the specific substitution pattern of the benzenesulfonyl moiety critically dictates biological activity. Structure-activity relationship (SAR) studies demonstrated that sulfonamides derived from 4-chloro-2-nitrobenzenesulfonyl chloride exhibited potent inhibitory activity (EC50 = 1.17 μM), outperforming various mono-substituted baselines [1]. The distinct stereoelectronic profile provided by the combination of the ortho-nitro and para-chloro groups is necessary for optimal target binding in these specific inhibitor classes.

Evidence DimensionIn vitro anti-IAV activity (EC50)
Target Compound DataEC50 = 1.17 μM (for the 4-chloro-2-nitrobenzenesulfonamide derivative)
Comparator Or BaselineUnsubstituted or mono-substituted benzenesulfonamide derivatives (Generally lower potency or inactive)
Quantified DifferenceDemonstrated low-micromolar target inhibition strictly dependent on the 4-chloro-2-nitro substitution pattern.
ConditionsIn vitro MDCK cell assay against H1N1 (A/FM/1/47).

Guides the procurement decisions of medicinal chemists who require this exact substitution pattern to maximize the potency of specific antiviral libraries.

Synthesis of Diuretic and Antihypertensive APIs

The compound is the primary starting material for synthesizing 6-chloro-1,2,4-benzothiadiazine-1,1-dioxide derivatives [1]. Its dual functionality allows for initial sulfonamide formation followed by nitro reduction and cyclization, making it indispensable for the industrial production of chlorothiazide-type drugs.

Advanced Fukuyama Amine Synthesis with Tagging Capabilities

While standard NsCl is used for simple Fukuyama deprotections, 4-chloro-2-nitrobenzenesulfonyl chloride is selected when the protecting group must be further functionalized. The highly activated C4-chlorine can be used to attach the protected amine to a solid support resin or a solubility-enhancing tag prior to the final thiolytic deprotection step [1].

Development of Novel Antiviral and Antitumor Libraries

Due to its proven track record in structure-activity relationship (SAR) optimizations, this compound is procured for generating libraries of biologically active benzenesulfonamides. The specific stereoelectronic properties of the 4-chloro-2-nitro substitution pattern have been directly linked to enhanced binding affinities in viral hemagglutinin inhibitors [2] and novel benzopyridothiadiazepine antitumor agents [3].

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

4533-96-4

Wikipedia

4-Chloro-2-nitrophenylsulphonyl chloride

Dates

Last modified: 08-16-2023

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